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Compound of Interest

rac Desfluoro Citalopram
Compound Name:

Hydrobromide
CAS No.: 1332724-04-5
Cat. No.: B1144915

Get Quote

Executive Summary & Mechanistic Basis

Citalopram is a selective serotonin reuptake inhibitor (SSRI) characterized by a racemic bicyclic
phthalane structure containing a basic dimethylaminopropyl moiety and a fluorophenyl
group[1]. During active pharmaceutical ingredient (API) synthesis, formulation, and shelf-life
storage, citalopram is highly susceptible to specific chemical transformations[2].

Developing a robust analytical method for citalopram requires a deep understanding of its
degradation causality. The molecule degrades through three primary pathways:

+ N-demethylation: The tertiary amine is oxidized and cleaved to form secondary amines,
yielding Impurity D (Desmethylcitalopram)[1][2].

+ N-oxidation: The nitrogen atom is oxidized to form Citalopram N-oxide, a highly polar
degradant[2].
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« Nitrile Hydrolysis: The cyano group on the phthalane ring undergoes hydrolysis to form a
carboxamide, resulting in EP Impurity A (Citalopram Amide)[2][3].
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Figure 1: Major degradation pathways of Citalopram leading to pharmacopeial impurities.

Table 1: Key Citalopram Impurities and Structural

Origins

Pharmacopeial

Chemical Identity Causality / Origin Polarity vs API
Name

_ _ ) Nitrile hydrolysis _
EP Impurity A Citalopram Amide Higher
(Base/Heat catalyzed)

) ] Oxidation of the furan )
EP Impurity B 3-hydroxycitalopram ) Higher
ring

) ) N-demethylation o
EP Impurity D Desmethylcitalopram o Similar
(Oxidative stress)

) ) Oxidative cleavage of
EP Impurity G Citalopram Ketone ] Lower
the furan ring

. . ) N-oxidation of the .
N-oxide Citalopram N-oxide ] ] Much Higher
tertiary amine

Analytical Strategy & Causality
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To separate citalopram from its structurally similar impurities, a Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC) strategy is employed[4]. The method design
is driven by the physicochemical properties of the analytes:

o Stationary Phase Causality: Citalopram and its impurities (especially Impurity D) contain
basic amine groups. These amines strongly interact with unreacted, acidic silanol groups on
standard silica columns, causing severe peak tailing. Therefore, a highly end-capped, high-
purity silica C18 column (e.g., Agilent Eclipse XDB C18) is selected to sterically shield
silanols and ensure sharp, symmetrical peaks[4].

» Mobile Phase pH Causality: Citalopram has a pKa of ~9.5[1]. Operating at a neutral pH
would leave the molecule partially ionized, leading to irreproducible retention times and peak
splitting. By utilizing an ammonium acetate buffer adjusted to pH 4.5, the amine is fully
protonated. This locks the analyte into a single ionization state, ensuring robust
chromatographic retention and eliminating tailing[4].

» Gradient Elution Rationale: Because the impurities range from highly polar (N-oxide, Impurity
A) to non-polar (Impurity G), an isocratic method would either elute polar impurities in the
void volume or result in excessively long run times for non-polar degradants. A gradient
starting at 20% organic modifier ensures retention of polar degradants, while a ramp to 60%
organic modifier effectively elutes strongly retained impurities.

Experimental Protocol: Step-by-Step Method

This protocol is designed as a self-validating system. By incorporating a System Suitability Test
(SST) prior to sample analysis, the method mathematically proves its resolving power before
any data is collected.

Reagents and Materials

o Citalopram Hydrobromide Reference Standard
o Citalopram Impurity Standards (EP Impurities A, B, D, G)[5]
e HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)

o« Ammonium Acetate (AR Grade) and Glacial Acetic Acid
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Chromatographic Conditions

ble 2: Ontimized RP-HPLC

Parameter Condition | Specification

Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 yum)

20 mM Ammonium Acetate Buffer (pH adjusted
to 4.5 with Acetic Acid)

Mobile Phase A

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Detection UV-PDA at 240 nm
Column Temperature 25°C

Injection Volume 10 uL

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase

Equilibration / Polar
0.0 80 20 _

retention

Elution of Impurity A
5.0 65 35 _

and N-oxide

Elution of Citalopram
15.0 40 60 _

and Impurity D
20.0 40 60 Elution of Impurity G
22.0 80 20 Column Wash
25.0 80 20 Re-equilibration

Preparation of Solutions

o Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust
the pH to 4.5 £ 0.05 using dilute glacial acetic acid. Filter through a 0.45 um membrane.
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 Diluent: Methanol : Water (50:50, v/v).

o System Suitability Solution (SST): Prepare a solution containing 100 pg/mL of Citalopram
and 10 pg/mL of Impurity D in the diluent. (Self-Validation Check: These two compounds are
the hardest to separate. If the system can resolve them, it can resolve the entire mixture).

o Test Sample Preparation: Accurately weigh citalopram API or crushed tablets equivalent to
10 mg of citalopram. Transfer to a 10 mL volumetric flask, add 5 mL of diluent, sonicate for
10 minutes to extract the API, and make up to volume. Filter through a 0.22 um syringe
filter[4].

Method Validation Framework (ICH Q2(R2))

To ensure trustworthiness and regulatory compliance, the method must be validated according
to ICH Q2(R2) guidelines.

Method Design Specificity & Linearity Accuracy & Validated
(AQbD) Degradation (rz2=0.999) Precision Method
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Figure 2: Step-by-step analytical method validation workflow per ICH Q2(R2) guidelines.

Specificity and Forced Degradation

Causality: To prove the method is "stability-indicating," the API is intentionally destroyed using
acid (0.1N HCI), base (0.1N NaOH), oxidation (3% H202), and photolysis. The PDA detector is
used to extract peak purity angles. If the purity angle is less than the purity threshold, the
citalopram peak is spectrally homogeneous, proving no hidden impurities are co-eluting
beneath the main peak[4].

Table 4: Validation Acceptance Criteria
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Validation Parameter

Methodology

Acceptance Criteria

System Suitability

6 replicate injections of SST

solution

Resolution (Rs) between
Citalopram and Imp D > 2.0;
Tailing factor < 1.5; %RSD of

area < 2.0%

Linearity

25% to 150% of target

concentration

Correlation coefficient (r?) =
0.999([4]

Accuracy (Recovery)

Spiking API1 with known

impurity amounts

Recovery between 98.0% and
102.0%[4]

Signal-to-noise ratio (S/N)

LOD S/N = 3:1; LOQ S/N 2

LOD/LOQ

method 10:1

Deliberate variations in pH o

Rs > 2.0 maintained across all
Robustness (x0.2), Temp (x2°C), Flow N
. conditions
(0.1 mL/min)
Conclusion

By leveraging the physicochemical properties of citalopram—specifically its basic pKa and
susceptibility to N-dealkylation and oxidation—this gradient RP-HPLC method provides a self-
validating, highly specific analytical solution. The stringent control of mobile phase pH (4.5) and
the use of an end-capped C18 stationary phase eliminate peak tailing, ensuring accurate
quantitation of critical pharmacopeial impurities (A, B, D, G, and N-oxide) in compliance with
global regulatory standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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